molecular formula C21H25FN2O2 B4035222 2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide

2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide

Cat. No.: B4035222
M. Wt: 356.4 g/mol
InChI Key: RVPKKSAFNBEHOU-UHFFFAOYSA-N
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Description

2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide is a useful research compound. Its molecular formula is C21H25FN2O2 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.19000621 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Positron Emission Tomography (PET) Imaging of Neuroinflammation

One significant application of compounds structurally related to 2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide involves their development as radiotracers for PET imaging. Specifically, novel radiotracers with a [18F]fluorobenzene ring, designed to image the translocator protein (18 kDa) (TSPO) in ischemic brain, show potential for visualizing neuroinflammation. These radiotracers demonstrate high in vitro binding affinities for TSPO, moderate lipophilicities, and improved in vivo stability, making them useful for PET studies in models of neuroinflammation (Fujinaga et al., 2018).

Pharmacological Activity and Analgesic Properties

Another area of research focuses on the synthesis and evaluation of (indol-3-yl)alkylamides, including compounds bearing benzyl or 4-fluorobenzyl moieties, for their analgesic properties. Some of these compounds exhibit promising analgesic properties, with activities comparable to reference drugs such as flupirtine, ibuprofen, and diclofenac. This suggests potential for further pharmacomodulation and development as analgesic agents (Fouchard et al., 2001).

Anticonvulsant Activities

Research into alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives reveals their significant anticonvulsant activities. Certain compounds within this class provide excellent protection against seizures induced in mouse models, with potency rivaling that of phenytoin. This highlights their potential as a new class of anticonvulsants for further investigation (Kohn et al., 1993).

Antiallergic Agents

Compounds structured similarly to this compound have been explored for their antiallergic properties. Specifically, new N-(pyridin-4-yl)-(indol-3-yl)alkylamides have been synthesized and evaluated as potential antiallergic compounds, demonstrating potent antiallergic activity in various assays. This research opens the door to developing novel antiallergic medications (Menciu et al., 1999).

Metabolic Pathways and Drug Hydrolysis

Investigations into the metabolic pathways of drugs like flutamide, which shares structural similarities with the compound , shed light on the roles of enzymes such as arylacetamide deacetylase (AADAC) and carboxylesterase 2 (CES2) in drug hydrolysis. These studies contribute to our understanding of drug metabolism and the potential for drug-induced hepatotoxicity, highlighting the importance of identifying and characterizing metabolic pathways in drug development (Kobayashi et al., 2012).

Properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]-2-methyl-4-oxo-6,7-dihydro-5H-indol-3-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O2/c1-3-11-23-20(26)12-16-14(2)24(13-15-7-4-5-8-17(15)22)18-9-6-10-19(25)21(16)18/h4-5,7-8H,3,6,9-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPKKSAFNBEHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=C(N(C2=C1C(=O)CCC2)CC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide
Reactant of Route 2
Reactant of Route 2
2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide
Reactant of Route 3
2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide
Reactant of Route 4
2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide
Reactant of Route 5
2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide
Reactant of Route 6
Reactant of Route 6
2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide

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